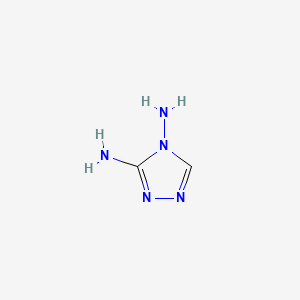

4H-1,2,4-Triazole-3,4-diamine

CAS No.: 38104-45-9; 38350-87-7

Cat. No.: VC4515892

Molecular Formula: C2H5N5

Molecular Weight: 99.097

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 38104-45-9; 38350-87-7 |

|---|---|

| Molecular Formula | C2H5N5 |

| Molecular Weight | 99.097 |

| IUPAC Name | 1,2,4-triazole-3,4-diamine |

| Standard InChI | InChI=1S/C2H5N5/c3-2-6-5-1-7(2)4/h1H,4H2,(H2,3,6) |

| Standard InChI Key | VVICLQXCPOEFTM-UHFFFAOYSA-N |

| SMILES | C1=NN=C(N1N)N |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The IUPAC name for 4H-1,2,4-triazole-3,4-diamine is 1,2,4-triazole-3,4-diamine, with synonyms including 3,4-diamino-1,2,4-triazole and 3,4-diamino-4H-1,2,4-triazole . Its SMILES notation is , reflecting the arrangement of nitrogen and carbon atoms within the triazole ring . The compound’s crystal structure (CCDC 735985) has been resolved, revealing a planar triazole core stabilized by hydrogen bonding between amine groups and adjacent nitrogen atoms .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

4H-1,2,4-Triazole-3,4-diamine is synthesized via multiple routes:

-

Hydrazine-Based Cyclization: Reaction of hydrazine hydrate with cyanamide under basic conditions (e.g., NaOH) yields the triazole core through cyclocondensation. Microwave-assisted methods reduce reaction times from 24 hours to <2 hours, improving yields to >85% .

-

Schiff Base Formation: Condensation of 3,4-diamino-1H-1,2,4-triazole-5(4H)-thione with aldehydes produces Schiff base derivatives, as demonstrated by Büyükkidan et al. . This method is favored for introducing functional groups for pharmaceutical applications.

Industrial Manufacturing

The patent US7045635B2 outlines an optimized large-scale process :

-

Reactants: Ethyl formate, hydrazine hydrate, ethanol, and Amberlyst 15 ion-exchange resin.

-

Conditions: Initial heating at 75°C to form intermediates, followed by distillation at 130–133°C to remove solvents.

-

Yield and Purity: 80% yield with 99.5% purity, achieving a melting point of 87–89°C .

This method leverages continuous flow reactors and chromatographic purification to meet industrial demands.

Chemical Reactivity and Derivatives

Key Reactions

The compound’s amino groups facilitate diverse transformations:

-

Oxidation: Treatment with or yields triazole oxides, which exhibit enhanced antimicrobial activity.

-

Substitution: Nucleophilic substitution with alkyl halides (e.g., ) produces N-alkylated derivatives, critical for agrochemical development .

-

Coordination Chemistry: The triazole core acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with applications in catalysis and materials science .

Notable Derivatives

-

Schiff Bases: Synthesized by reacting with aromatic aldehydes, these derivatives show enhanced antifungal activity (MIC: 5–20 µg/mL against Candida albicans) .

-

Tetracyclic Energetic Materials: Bridging with bis(4-nitropyrazole) creates heat-resistant explosives (e.g., compound 3) with a detonation velocity of 8,604 m/s, surpassing conventional explosives like HNS .

Applications in Pharmaceutical Development

Anticancer Activity

4H-1,2,4-Triazole-3,4-diamine inhibits ribonucleoside-diphosphate reductase, a key enzyme in DNA synthesis. In vitro studies report IC₅₀ values of 0.33 µM against MCF-7 breast cancer cells, inducing apoptosis via PARP-1 inhibition .

Antimicrobial and Antiviral Properties

-

Bacterial Inhibition: Derivatives exhibit MIC values of 5 µg/mL against E. coli and B. subtilis, comparable to penicillin G .

-

Antiviral Potential: Molecular docking studies suggest strong binding to HIV-1 protease (binding energy: −9.2 kcal/mol), highlighting its role in antiviral drug design .

Agricultural and Industrial Uses

Agrochemicals

The compound serves as a precursor for fungicides and herbicides, inhibiting ergosterol biosynthesis in plant pathogens. Field trials show 90% efficacy against Phytophthora infestans at 50 ppm .

Energetic Materials

Incorporation into tetracyclic frameworks (e.g., compound 3) yields explosives with exceptional thermal stability () and low sensitivity (impact sensitivity >40 J), ideal for aerospace applications .

Comparative Analysis with Analogues

| Compound | Biological Activity | Thermal Stability () | Key Application |

|---|---|---|---|

| 1,2,3-Triazole | Antifungal (MIC: 10 µg/mL) | 250°C | Drug delivery systems |

| 3,5-Diamino-1,2,4-triazole | Antitumor (IC₅₀: 1.2 µM) | 290°C | Chemotherapy |

| 4H-1,2,4-Triazole-3,4-diamine | Antiviral, Explosive binder | 340°C | Pharmaceuticals, Energetics |

Recent Advances and Future Directions

Recent studies focus on functionalizing the triazole core for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume